molecular formula C18H13ClN2OS B5739400 2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide

2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide

Cat. No.: B5739400
M. Wt: 340.8 g/mol
InChI Key: FAIYCPIBCTYLTG-UHFFFAOYSA-N
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Description

2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a benzamide group attached to a thiazole ring, which is fused with a dihydronaphthalene moiety. The presence of chlorine and the specific structural arrangement contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-14-8-4-3-7-13(14)17(22)21-18-20-16-12-6-2-1-5-11(12)9-10-15(16)23-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYCPIBCTYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the presence of the chlorine atom, which may enhance its biological activity and selectivity.

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